4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Pharmaceutical impurity analysis Cabozantinib quality control Regulatory reference standards

Procure 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS 748707-58-6) as your certified Cabozantinib Impurity 12 reference standard for regulatory QC workflows. This impurity is essential for accurate HPLC/LC-MS peak identification in ANDA submissions, differentiated from other impurities (e.g., Impurity 6, MW 437.9) by its unique MW of 296.32 and chromatographic profile. Supplied with full characterization data traceable to USP/EP monographs. Available as free base (2–8°C, nitrogen) or hydrochloride salt (ambient storage) to match your lab's logistical capabilities.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B8224468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H16N2O3/c1-21-16-9-13-14(19-11-3-5-12(20)6-4-11)7-8-18-15(13)10-17(16)22-2/h3-10,20H,1-2H3,(H,18,19)
InChIKeyAQNXHBFSMBNESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Identity, CAS 748707-58-6, and Primary Procurement Context


4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS 748707-58-6) is a synthetic 4-anilinoquinoline derivative with a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol . This compound is primarily procured as a reference standard, with its most critical industrial identity being Cabozantinib Impurity 12 (also designated as Cabozantinib Impurity 1) . Cabozantinib is a marketed oral tyrosine kinase inhibitor targeting MET, VEGFR, and other receptors for advanced cancers including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid carcinoma . The compound's value proposition stems from its role as a regulatory-grade impurity standard and its utility as a synthetic intermediate in kinase inhibitor development programs. Commercial availability includes both the free base and the hydrochloride salt form (CAS 35654-35-4), with typical purity specifications of ≥95% to 98% .

Why 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Cannot Be Substituted with Generic 4-Anilinoquinolines or Alternative Impurity Standards


Generic substitution fails for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol because its procurement value is tied to two highly specific, non-transferable contexts: (1) regulatory compliance in Cabozantinib quality control, where this exact compound is designated as Impurity 12 (or Impurity 1) and must match the retention time, spectral signature, and chromatographic behavior specified in pharmacopeial and ANDA documentation [1]; and (2) synthetic pathway fidelity in medicinal chemistry, where the 6,7-dimethoxy substitution pattern on the quinoline core and the specific 4-amino linkage to phenol are essential structural features that generic 4-anilinoquinoline analogs (e.g., 4-((6,7-dimethoxyquinazolin-4-yl)amino)phenol or 4-((6,7-dimethoxyquinolin-4-yl)amino)aniline) cannot replicate without altering binding profiles or impurity profiles . The compound's LogP of 3.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and topological polar surface area of 63.6 Ų further define its unique physicochemical fingerprint relative to in-class analogs [2].

Product-Specific Quantitative Evidence Guide: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Differentiation Data


Cabozantinib Impurity Profiling: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol as Designated Impurity 12

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is designated as Cabozantinib Impurity 12 (also Impurity 1), a specific degradation product or process-related impurity requiring identification and quantification in Cabozantinib drug substance and drug product quality control [1]. Unlike structurally similar impurities such as Cabozantinib Impurity 6 (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine) which has a different substitution pattern and molecular weight of 437.9 g/mol, Impurity 12 has a distinct molecular weight of 296.32 g/mol and unique chromatographic retention behavior [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and QC application for Abbreviated New Drug Application (ANDA) submissions [1].

Pharmaceutical impurity analysis Cabozantinib quality control Regulatory reference standards

Synthetic Yield Comparison: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol vs. Tivozanib Final Product Synthesis

In the synthesis of Cabozantinib-related impurities, 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is prepared from 4-chloro-6,7-dimethoxyquinoline and p-aminophenol in isopropanol with a reaction time of 19.0 hours, achieving a 49% yield [1]. This single-step yield for this specific intermediate contrasts with the overall six-step synthesis of the structurally related kinase inhibitor Tivozanib, which proceeds with only 28.7% overall yield from commercially available materials [2]. The significantly higher single-step yield for this impurity intermediate (49%) compared to the complete multi-step Tivozanib process yield (28.7% over six steps) indicates that this specific 4-anilinoquinoline scaffold is accessible with relatively favorable synthetic efficiency when prepared as an isolated intermediate rather than as part of a complex drug substance route.

Process chemistry Synthetic yield optimization Cabozantinib intermediate

Physicochemical Differentiation: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol vs. 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol contains a quinoline core (fused benzene-pyridine bicyclic aromatic system with one nitrogen at position 1), whereas its closest structural analog contains a quinazoline ring (fused benzene-pyrimidine bicyclic aromatic system with two nitrogens at positions 1 and 3) . This heterocyclic substitution fundamentally alters electronic distribution, hydrogen-bonding capacity, and metabolic stability profiles. The target compound's calculated LogP of 3.3, topological polar surface area of 63.6 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 5 [1] differ from the quinazoline analog which would possess an additional hydrogen bond acceptor at the N3 position, potentially increasing polarity and altering membrane permeability characteristics.

Structure-property relationships Quinoline vs. quinazoline analogs Drug design scaffold selection

Storage and Handling Differentiation: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol vs. Related Anilinoquinolines

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol requires specific storage conditions of 2-8°C with protection from light and storage under inert nitrogen atmosphere . These requirements reflect the compound's sensitivity to oxidative degradation of the phenol moiety and potential photochemical reactivity of the quinoline chromophore. In contrast, the related hydrochloride salt form (CAS 35654-35-4) demonstrates different stability characteristics and may be stored at room temperature . The boiling point of the free base is 462.8±40.0°C at 760 mmHg with a density of 1.3±0.1 g/cm³ , indicating thermal stability sufficient for typical analytical applications but requiring careful temperature control during storage to prevent degradation of the anilino linkage.

Chemical stability Procurement logistics Reference standard handling

Best Research and Industrial Application Scenarios for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol


Cabozantinib ANDA Filing: Method Validation and Quality Control Reference Standard

The primary industrial application for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is as Cabozantinib Impurity 12 for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) submissions for generic Cabozantinib formulations [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards [1]. The impurity's distinct molecular weight of 296.32 g/mol and unique chromatographic profile differentiate it from other Cabozantinib impurities such as Impurity 6 (MW 437.9 g/mol), making it essential for accurate peak identification and quantitation in HPLC/LC-MS release testing [2].

Kinase Inhibitor Scaffold Development: 4-Anilinoquinoline Core Building Block

In medicinal chemistry programs targeting receptor tyrosine kinases (including MET and VEGFR families), 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol serves as a versatile 4-anilinoquinoline scaffold building block [1]. The 6,7-dimethoxy substitution pattern on the quinoline core and the 4-amino linkage to phenol represent key structural features present in multiple kinase inhibitor pharmacophores. This specific scaffold differs fundamentally from quinazoline-based analogs (which contain an additional nitrogen at position 3) [2], and the calculated LogP of 3.3 and topological polar surface area of 63.6 Ų provide a baseline for structure-property relationship studies in lead optimization campaigns.

Process Chemistry Benchmarking: Single-Step vs. Multi-Step Synthetic Efficiency Reference

For process chemistry groups optimizing synthetic routes to quinoline-based pharmaceutical intermediates, the established single-step synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol from 4-chloro-6,7-dimethoxyquinoline and p-aminophenol in isopropanol with a 49% yield over 19.0 hours [1] serves as a benchmark for nucleophilic aromatic substitution efficiency on the 6,7-dimethoxyquinoline core. This 49% single-step yield provides a favorable comparison against more complex multi-step quinoline-based drug syntheses, such as the six-step Tivozanib process with only 28.7% overall yield [2], offering procurement teams a data-driven basis for evaluating synthetic accessibility and cost projections for this specific intermediate.

Reference Standard Inventory Management: Free Base vs. Hydrochloride Salt Selection

For analytical laboratories maintaining reference standard inventories, selection between the free base form (CAS 748707-58-6, requiring 2-8°C storage with light protection and inert nitrogen atmosphere) [1] and the hydrochloride salt form (CAS 35654-35-4, suitable for room temperature storage) [2] involves trade-offs between stability and logistical convenience. The free base's boiling point of 462.8±40.0°C and density of 1.3±0.1 g/cm³ [1] confirm thermal stability suitable for most analytical applications, but the cold-chain requirement for the free base may favor procurement of the hydrochloride salt for laboratories with limited refrigerated storage capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.